Glucosyl-C18-sphingosine
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Overview
Description
Glucosyl-C18-sphingosine: is a compound belonging to the sphingolipid family. It is a white solid powder that is not soluble in water but can dissolve in organic solvents such as chloroform and dimethyl sulfoxide . This compound is stable in solutions with a pH value of 7-8 . This compound plays a significant role in sphingolipid metabolism and has applications in various fields including cancer research, neurobiology, and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Glucosyl-C18-sphingosine typically involves chemical synthesis methods. The main steps include the protection of sphingosine, amination, and glycosylation reactions . These reactions are carried out under controlled conditions to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to handle the increased volume and maintain consistency in product quality .
Chemical Reactions Analysis
Types of Reactions: Glucosyl-C18-sphingosine undergoes various chemical reactions including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products: The major products formed from these reactions include modified sphingolipids with altered functional groups, which can be used for further research and applications .
Scientific Research Applications
Chemistry: In chemistry, Glucosyl-C18-sphingosine is used to study sphingolipid metabolism and the synthesis of complex sphingolipids .
Biology: In biological research, this compound is crucial for understanding cell membrane structure and function, as well as cell signaling pathways .
Medicine: Medically, this compound is investigated for its role in cancer therapy, neurodegenerative diseases, and metabolic disorders .
Industry: Industrially, it is used in the production of specialized lipids and as a biomarker for certain diseases .
Mechanism of Action
Glucosyl-C18-sphingosine exerts its effects by interacting with specific molecular targets and pathways. It is involved in the regulation of cell growth, differentiation, and apoptosis . The compound acts on sphingolipid metabolic pathways, influencing the production and degradation of other sphingolipids .
Comparison with Similar Compounds
Uniqueness: Glucosyl-C18-sphingosine is unique due to its glycosylated structure, which imparts specific biological activities and stability in certain conditions . This makes it particularly useful in research focused on glycosphingolipids and their roles in health and disease .
Properties
Molecular Formula |
C24H47NO7 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(E)-2-amino-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18?,19?,20-,21-,22+,23-,24-/m1/s1 |
InChI Key |
HHJTWTPUPVQKNA-GKSLDGPXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O |
Origin of Product |
United States |
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